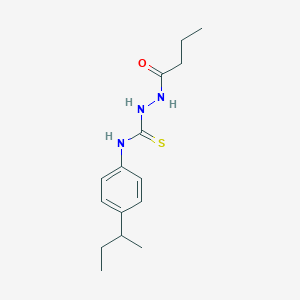

![molecular formula C14H20F2O4S4 B4632341 2,2',2'',2'''-[(3,6-difluorobenzene-1,2,4,5-tetrayl)tetrakis(thio)]tetraethanol](/img/structure/B4632341.png)

2,2',2'',2'''-[(3,6-difluorobenzene-1,2,4,5-tetrayl)tetrakis(thio)]tetraethanol

Descripción general

Descripción

Synthesis Analysis

The synthesis of complex fluorinated compounds often involves nucleophilic aromatic substitution reactions, where fluorine's presence on the benzene ring can significantly influence the reaction pathways and product selectivity. For instance, Sasaki et al. (1999) synthesized sterically hindered fluorobenzene derivatives through aromatic nucleophilic substitution, highlighting the role of fluorine in directing the synthesis of densely substituted benzene rings (Sasaki, Tanabe, & Yoshifuji, 1999).

Molecular Structure Analysis

The molecular structure of fluorinated benzene derivatives is often characterized by X-ray crystallography and spectroscopic methods, revealing the impact of fluorine atoms on the benzene ring's electronic properties and bond angles. For example, the crystal structure analysis by Sasaki et al. (1999) showed unusually large bond angles around phosphorus atoms in a fluorinated benzene compound, indicating the significant structural influence of fluorine substitution (Sasaki, Tanabe, & Yoshifuji, 1999).

Aplicaciones Científicas De Investigación

Photocatalytic Transformations

Compounds with complex structures, including those containing fluorinated aromatic rings and thioethanol groups, have been explored for their photocatalytic properties. For example, 1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene (4CzIPN) has been identified as a powerful organophotocatalyst, exhibiting excellent redox potential, good chemical stability, and broad applicability in various organic reactions (T. Shang et al., 2019). Such studies suggest that compounds like "2,2',2'',2'''-[(3,6-difluorobenzene-1,2,4,5-tetrayl)tetrakis(thio)]tetraethanol" may also find applications in photocatalysis, leveraging their structural features for efficient light-induced chemical transformations.

Synthesis of Polyfluorinated Organic Compounds

Polyfluorinated compounds play a crucial role in the synthesis of materials with enhanced properties. Research on 1,4-diiodo-2,3,5,6-tetrafluorobenzene (DITFB) has highlighted its importance as a building block for selectively creating polyfluorinated organic compounds (A. Sapegin & M. Krasavin, 2018). Given the presence of fluorine atoms and the potential for thiol-ether transformations in "this compound," this compound could similarly serve as a versatile precursor in the development of polyfluorinated materials for various applications.

Metal-Organic Frameworks (MOFs) Construction

Fluorinated aromatic compounds are known for their utility in constructing metal-organic frameworks (MOFs), which are critical for catalysis, gas storage, and separation technologies. The synthesis and characterization of derivatives of 2,3,5,6-tetrafluorobenzenethiol, for instance, have paved the way for the preparation of metallic and organometallic derivatives with potential applications in MOF construction (Janice A. Mahar & M. Peach, 1986). The thiol groups in "this compound" could similarly facilitate the formation of coordination bonds with metals, highlighting its potential in MOF development.

Electron Transfer in Organic Synthesis

The capacity for electron transfer is a critical aspect of organic synthesis, particularly in the development of novel fluorinated compounds. Research on photocatalyzed benzylic fluorination underscores the importance of electron transfer processes in synthesizing electron-deficient benzylic fluorides (S. Bloom et al., 2014). This suggests that compounds like "this compound" could be explored for their electron transfer capabilities in facilitating the synthesis of fluorinated organic molecules.

Propiedades

IUPAC Name |

2-[2,5-difluoro-3,4,6-tris(2-hydroxyethylsulfanyl)phenyl]sulfanylethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20F2O4S4/c15-9-11(21-5-1-17)12(22-6-2-18)10(16)14(24-8-4-20)13(9)23-7-3-19/h17-20H,1-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJTZSZRVKRWKDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CSC1=C(C(=C(C(=C1SCCO)F)SCCO)SCCO)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20F2O4S4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(acetylamino)phenyl]-3-(2-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide](/img/structure/B4632262.png)

![N-(3-acetylphenyl)-2-[4-(4-chloro-2-methylphenoxy)butanoyl]hydrazinecarboxamide](/img/structure/B4632272.png)

![2-methyl-3-phenyl-5-propyl-N-(3-pyridinylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B4632287.png)

![N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-chlorobenzamide](/img/structure/B4632295.png)

![5-{[(4,6-diamino-2-pyrimidinyl)thio]methyl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B4632302.png)

![N-[1-(tetrahydro-2-furanyl)ethyl]-2-[3-(trifluoromethyl)phenoxy]acetamide](/img/structure/B4632312.png)

![4-[1-(3-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B4632324.png)

![methyl 3-{[N-(3-chloro-4-methoxyphenyl)-N-(methylsulfonyl)glycyl]amino}-2-methylbenzoate](/img/structure/B4632329.png)

![2-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4632332.png)

![7-(2-furyl)-N-[2-(phenylthio)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4632364.png)

![isopropyl 4-(4-tert-butylphenyl)-5-methyl-2-{[(phenylthio)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B4632373.png)